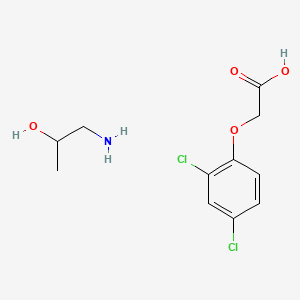

2,4-D isopropanolamine salt

Description

Contextualization of Phenoxyacetic Acid Herbicides in Agricultural and Environmental Science

Phenoxyacetic acid herbicides represent a class of organic compounds that have played a pivotal role in modern agriculture. encyclopedia.pub Developed in the 1940s, these chemicals function as systemic herbicides, primarily used to control broadleaf weeds. encyclopedia.pubebsco.com Their mechanism of action involves mimicking the plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, which ultimately results in their death. encyclopedia.pubpurdue.edu This selective action against dicotyledonous (broadleaf) plants, while leaving monocotyledonous crops like cereals and corn relatively unharmed, revolutionized weed management practices. wikipedia.orgresearchgate.net

The introduction of 2,4-Dichlorophenoxyacetic acid (2,4-D), a prominent member of this family, marked a significant advancement in agricultural efficiency, moving away from labor-intensive methods of weed control. ebsco.com The widespread adoption of phenoxy herbicides like 2,4-D and MCPA (2-methyl-4-chlorophenoxyacetic acid) transformed agricultural landscapes worldwide. encyclopedia.pubresearchgate.net From an environmental science perspective, the extensive use of these compounds has prompted research into their fate, transport, and potential effects on non-target organisms and ecosystems. encyclopedia.pub

Formulation Chemistry of 2,4-D Salts and Esters: An Academic Perspective

In its pure form, 2,4-D is a crystalline solid with low solubility in water. 24d.info To enhance its utility as a herbicide, it is converted into various formulations, most commonly salts and esters. 24d.infoorst.edu These formulations are designed to improve characteristics such as solubility, absorption by the plant, and handling.

The development of 2,4-D formulations began shortly after the discovery of its herbicidal properties in the mid-1940s. ebsco.compurdue.edu Early formulations included the sodium salt, which is a dry powder soluble in water. trb.org However, the development of amine salts and esters significantly broadened the applications of 2,4-D. 24d.info

Amine salts, formed by reacting the 2,4-D acid with an amine, offered improved water solubility compared to the parent acid. 24d.info Common amine salt formulations include dimethylamine (B145610) (DMA), diethanolamine (B148213), and triisopropanolamine. 24d.info The DMA salt, in particular, has become one of the most widely used forms globally. 24d.infoorst.edu

Ester formulations are created by reacting 2,4-D acid with an alcohol. 24d.info These formulations are generally oil-soluble and are typically formulated as emulsifiable concentrates. 24d.info Early ester formulations, such as methyl, ethyl, and butyl esters, were effective but also more volatile. trb.org This led to the development of "low-volatile" esters, such as the butoxyethyl ester (BEE) and 2-ethylhexyl ester (2-EHE), which have longer carbon chains, reducing their vapor pressure. purdue.edubayer.us

The isopropanolamine (IPA) salt of 2,4-D is an amine salt formulation. waterquality.gov.aunih.gov Like other amine salts, it is highly soluble in water. waterquality.gov.aujuniperpublishers.com When dissolved in water, the salt dissociates into the 2,4-D anion and the isopropanolammonium cation. 24d.infoorst.edu This high water solubility is a key characteristic that distinguishes it from the parent acid and ester formulations. waterquality.gov.au

Ester formulations, in contrast, are generally insoluble in water but soluble in oils. 24d.infojuniperpublishers.com This property allows them to penetrate the waxy cuticle of plant leaves more effectively than the water-soluble amine salts. 24d.infobayer.us

The dissociation of the isopropanolamine salt in water is a critical step for its herbicidal activity. The active component is the 2,4-D anion, which is absorbed by the plant and acts as the growth regulator. wikipedia.orgorst.edu

Table 1: Comparison of Physico-chemical Properties of 2,4-D Derivatives

| Property | 2,4-D Acid | 2,4-D Isopropanolamine Salt | 2,4-D 2-Ethylhexyl Ester (EHE) |

| CAS Registry Number | 94-75-7 orst.edu | 5742-17-6 ppqs.gov.in | 1928-43-4 ppqs.gov.in |

| Form | White to brown crystalline solid ppqs.gov.in | Amber aqueous liquid ppqs.gov.in | Dark amber liquid ppqs.gov.in |

| Water Solubility | pH 5: 29,934 mg/LpH 7: 44,558 mg/LpH 9: 43,134 mg/L ppqs.gov.in | pH 5: 174,000 mg/LpH 7: 436,000 mg/LpH 9: 331,000 mg/L ppqs.gov.in | Practically insoluble ppqs.gov.in |

| Dissociation in Water | Dissociates based on pKa waterquality.gov.au | Readily dissociates to the 2,4-D acid anion and the isopropanolammonium cation 24d.infoorst.edu | Hydrolyzes to 2,4-D acid fao.org |

Historical Development of 2,4-D Formulations

Research Significance and Gaps Pertaining to this compound

The isopropanolamine salt of 2,4-D, along with other amine salt and ester formulations, has been the subject of extensive research. epa.govepa.gov Studies have investigated its efficacy in controlling various weed species and its environmental fate. waterquality.gov.aufao.org The high water solubility of the isopropanolamine salt makes it particularly relevant in studies of potential leaching and movement in soil and water systems. juniperpublishers.com

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

6365-72-6 |

|---|---|

Formule moléculaire |

C11H15Cl2NO4 |

Poids moléculaire |

296.14 g/mol |

Nom IUPAC |

1-aminopropan-2-ol;2-(2,4-dichlorophenoxy)acetic acid |

InChI |

InChI=1S/C8H6Cl2O3.C3H9NO/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-3(5)2-4/h1-3H,4H2,(H,11,12);3,5H,2,4H2,1H3 |

Clé InChI |

CWZNQUKFVXNMGQ-UHFFFAOYSA-N |

SMILES |

CC(CN)O.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |

SMILES canonique |

CC(CN)O.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |

Origine du produit |

United States |

Environmental Fate and Transport Dynamics of 2,4 D Isopropanolamine Salt

Hydrolysis and Dissociation Processes in Environmental Compartments

Once introduced into the environment, 2,4-D isopropanolamine salt undergoes rapid dissociation and is subject to pH-dependent hydrolysis, which are critical steps in its degradation pathway.

pH-Dependent Hydrolysis Kinetics of 2,4-D Salts

The rate of hydrolysis of 2,4-D and its various salt and ester formulations is significantly influenced by the pH of the surrounding medium. inchem.orgjuniperpublishers.cominvasive.org Generally, hydrolysis is slow under acidic and neutral conditions but accelerates in alkaline environments. inchem.orginvasive.orgepa.gov For instance, the hydrolysis half-life of 2,4-D ethylhexyl ester was found to be 99.7 days at pH 5 and 48.3 days at pH 7, but this decreased dramatically to 52.2 hours at pH 9. inchem.org Similarly, another study reported a half-life of 48 days at pH 7 and 2.2 days at pH 9 for the 2-ethylhexyl ester. fao.org In sterile aqueous solutions, 2,4-D acid itself showed no hydrolysis at pH 5, 7, or 9 after 30 days. inchem.org The increased rate of hydrolysis in basic water suggests it is a major degradation pathway for 2,4-D esters in natural waters. inchem.org The fate of 2,4-D in the environment is largely dependent on the ambient pH. invasive.org At pH levels above 7, 2,4-D is rapidly converted to its anionic form, which is more susceptible to degradation. invasive.org Conversely, at pH levels below 4, microbial degradation is inhibited. invasive.org

Dissociation of this compound to the Anionic Form in Water

In aqueous environments, 2,4-D amine salts, including the isopropanolamine salt, readily dissociate. epa.govorst.eduepa.gov This dissociation is a rapid process, with studies indicating that it occurs almost instantaneously (within less than 3 minutes) under most environmental conditions. epa.govppqs.gov.inepa.gov The dissociation of this compound in water yields the 2,4-D anion and the corresponding cation. epa.gov This rapid conversion to the anionic form is a crucial step, as the anion is more water-soluble and has a higher potential for mobility in the environment. juniperpublishers.comresearchgate.net It is this anionic form that is then primarily subject to further degradation processes like microbial breakdown. juniperpublishers.com

Biodegradation Pathways and Microbial Ecology

The ultimate breakdown of 2,4-D in the environment is predominantly a biological process driven by a diverse array of microorganisms.

Role of Microbial Communities in Soil Degradation

Microbial degradation is the principal mechanism for the breakdown of 2,4-D in soil. juniperpublishers.comnih.gov A wide variety of soil microorganisms, including bacteria and fungi, have the capacity to utilize 2,4-D as a source of carbon and energy, leading to its mineralization. nih.govnih.govnih.govresearchgate.net The application of 2,4-D can lead to a temporary increase in the populations of these specific degrading microbes. nih.govconicet.gov.ar The structure of the soil microbial community can be temporarily altered by the application of 2,4-D, with an enrichment of populations capable of its degradation. nih.govoup.com However, this effect tends to dissipate as the herbicide is broken down. oup.com The rate of degradation is influenced by soil properties such as organic matter content and pH. fao.org Higher organic matter can increase adsorption, potentially reducing the availability of 2,4-D for microbial degradation. juniperpublishers.com

Aerobic and Anaerobic Degradation Rates and Factors Influencing Microbial Activity

The degradation of 2,4-D occurs under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although the rates differ significantly. Aerobic degradation is generally much faster. fao.orgnih.gov In aerobic mineral soils, the half-life of 2,4-D has been estimated to be around 6.2 days. orst.edu Another study reported a half-life of 4.5 days in aerobic aqueous solutions. fao.org Under anaerobic conditions, degradation is considerably slower, with reported half-lives ranging from 41 to 333 days. cdc.govfrontiersin.org One study found a first-order anaerobic degradation rate constant of 0.24 per day, leading to complete removal in 17 days. nih.gov

Several factors influence the rate of microbial degradation, including:

Temperature: Microbial activity and, consequently, degradation rates are generally higher at warmer temperatures. numberanalytics.com Optimal temperatures for some degrading strains are around 30-35°C. nih.govscielo.br

pH: Most microbial degradation of 2,4-D is optimal at a neutral to slightly alkaline pH, typically between 7.0 and 8.0. nih.govnumberanalytics.comscielo.br

Moisture: Adequate soil moisture is essential for microbial activity. numberanalytics.com

Nutrient Availability: The presence of other nutrients can influence the rate of degradation. numberanalytics.com

Identification of Key Microbial Strains and Enzymes Involved in 2,4-D Degradation

A diverse range of microbial strains capable of degrading 2,4-D have been isolated from various environments. nih.govnih.govresearchgate.net These include bacteria from the genera Pseudomonas, Burkholderia, Cupriavidus, Achromobacter, Sphingomonas, and Bradyrhizobium, as well as fungi like Penicillium and Fusarium. nih.govfrontiersin.orgnih.govscielo.br

The initial and key step in the aerobic degradation pathway of 2,4-D is often catalyzed by the enzyme 2,4-dichlorophenoxyacetate/α-ketoglutarate dioxygenase, which is encoded by the tfdA gene. nih.govmdpi.com This enzyme cleaves the ether linkage of the 2,4-D molecule. inchem.org The presence of tfdA and related genes is often used as a marker for the potential of a microbial community to degrade 2,4-D. oup.commdpi.com Subsequent enzymatic steps involve the hydroxylation and opening of the aromatic ring, leading to the complete breakdown of the compound. orst.edu

Metabolite Identification and Persistence in Soil Systems

Upon application to soil, this compound rapidly dissociates, and the subsequent degradation of the 2,4-D acid is primarily a microbial process. ppqs.gov.infao.org The primary and most significant metabolite identified in soil is 2,4-dichlorophenol (B122985) (2,4-DCP) . ppqs.gov.infao.org Further degradation of 2,4-DCP can lead to the formation of other minor metabolites, including 2,4-dichloroanisole (B165449) (2,4-DCA) , 4-chlorophenoxyacetic acid , and ultimately, the cleavage of the aromatic ring to produce carbon dioxide. fao.org

The persistence of these metabolites in soil is generally low due to continued microbial degradation. Studies have shown that under favorable conditions (e.g., adequate moisture, temperature, and organic matter), the half-life of the 2,4-D acid in soil is relatively short, often ranging from a few days to a few weeks. fao.orginchem.org For instance, the half-life of 2,4-D has been reported to be as low as 1.25 hours to as long as 40 days, with a typical range of 3 to 10 days. fao.org This rapid degradation minimizes the long-term persistence of both the parent compound and its principal metabolites in most soil environments. fao.org

Soil Adsorption-Desorption and Mobility

The movement and availability of this compound in the soil environment are critically influenced by adsorption-desorption processes, which are in turn governed by soil properties.

The adsorption of the 2,4-D anion, the active form of the herbicide, is strongly correlated with soil organic matter content and pH. fao.orginchem.orgjuniperpublishers.com

Soil Organic Matter: Higher organic matter content generally leads to increased adsorption of 2,4-D. fao.orginchem.orgjuniperpublishers.com The organic fraction of the soil provides surfaces for the herbicide to bind, thereby reducing its concentration in the soil solution and limiting its mobility. juniperpublishers.com Studies have demonstrated a direct relationship between organic carbon content and the rate of 2,4-D adsorption. juniperpublishers.com

pH: Soil pH plays a crucial role in the sorption of 2,4-D. inchem.orgjuniperpublishers.com As a weak acid, 2,4-D exists predominantly in its anionic (negatively charged) form in soils with neutral to alkaline pH. juniperpublishers.com In this form, it is repelled by the negatively charged surfaces of clay and organic matter, leading to lower adsorption and higher mobility. juniperpublishers.com Conversely, in acidic soils (lower pH), a greater proportion of 2,4-D is in its non-ionized form, which is more readily adsorbed to soil particles. inchem.orgjuniperpublishers.com Research has shown that 2,4-D is more strongly adsorbed in soils with lower pH. fao.orginchem.org For example, one study found that the most sorption occurred in a soil with a pH of 3.25. inchem.org

Table 1: Influence of Soil Properties on 2,4-D Adsorption

| Soil Property | Influence on Adsorption | Mechanism |

|---|---|---|

| High Organic Matter | Increased Adsorption fao.orginchem.orgjuniperpublishers.com | Provides more binding sites for the 2,4-D molecule. juniperpublishers.com |

| Low pH (Acidic) | Increased Adsorption fao.orginchem.orgjuniperpublishers.com | A greater proportion of 2,4-D is in its non-ionized, more adsorbable form. juniperpublishers.com |

| High pH (Alkaline) | Decreased Adsorption juniperpublishers.com | Repulsion between the anionic 2,4-D and negatively charged soil particles. juniperpublishers.com |

The potential for 2,4-D to leach through the soil profile is directly related to its sorption characteristics. Due to its high water solubility and generally low to moderate adsorption in many soil types, 2,4-D is considered to have a moderate to high leaching potential. juniperpublishers.comnih.gov

However, the extent of leaching is highly dependent on the specific soil profile:

Sandy Soils: In soils with low organic matter and high sand content, the adsorption of 2,4-D is minimal. This, coupled with high water infiltration rates, can lead to significant leaching, potentially allowing the herbicide to reach groundwater. juniperpublishers.comresearchgate.net

Clay and High Organic Matter Soils: In soils rich in clay and organic matter, adsorption is more significant, which retards the downward movement of 2,4-D. juniperpublishers.comnih.gov Even so, heavy rainfall or irrigation shortly after application can still result in some leaching. alaska.edu

Despite its potential mobility, field studies have often shown that the majority of applied 2,4-D remains in the upper layers of the soil, typically within the top 20 cm. juniperpublishers.com This is largely attributed to its rapid microbial degradation, which often occurs before significant leaching can take place. fao.orgjuniperpublishers.com The rapid breakdown of the compound in the biologically active topsoil layer is a key factor mitigating its transport to deeper soil layers and groundwater. fao.org

Table 2: Leaching Potential of 2,4-D in Different Soil Types

| Soil Type | Organic Matter Content | Adsorption | Leaching Potential |

|---|---|---|---|

| Sandy | Low | Low | High juniperpublishers.comresearchgate.net |

| Loam | Moderate | Moderate | Moderate |

| Clay | Variable | High | Low to Moderate nih.gov |

Influence of Soil Organic Matter and pH on Sorption Dynamics

Aquatic Environmental Behavior and Dissipation

When this compound enters aquatic systems, either through direct application, runoff, or leaching, it rapidly dissociates to the 2,4-D anion. ppqs.gov.injuniperpublishers.com The subsequent behavior and dissipation are influenced by several factors.

The persistence of 2,4-D in aquatic environments is primarily dictated by microbial degradation. juniperpublishers.com The half-life of 2,4-D in water can vary widely, from a few days to several weeks, depending on conditions such as temperature, nutrient availability, and the presence of adapted microbial populations. fao.org

Surface Waters: In warm, nutrient-rich surface waters, microbial degradation can be rapid, leading to a relatively short half-life. juniperpublishers.com Half-lives in natural waters following application have been reported to range from 1.1 to 20 days. fao.org

Sediment Waters: 2,4-D that partitions to the sediment can also be degraded by microbial activity. The rate of degradation in sediment is influenced by factors like organic matter content and oxygen availability. Anaerobic degradation is possible but generally occurs at a much slower rate than aerobic degradation. researchgate.net The half-life of 2,4-D in aerobic aquatic environments is estimated to be around 15 days, while in anaerobic conditions, it can be as long as 312 days. juniperpublishers.com

Photolysis: Photodegradation, or the breakdown of a chemical by sunlight, can contribute to the dissipation of 2,4-D in aquatic systems, although it is generally considered a less significant pathway than microbial degradation. inchem.orgresearchgate.net Studies have shown that 2,4-D is susceptible to photolysis, with the formation of products such as 1,2,4-benzenetriol (B23740) and 2,4-dichlorophenol. juniperpublishers.com The aqueous photolysis half-life at 25°C has been reported to be around 13 days. juniperpublishers.com

Volatilization: Volatilization, the process of a chemical evaporating from a water surface, is not a significant dissipation route for the this compound or the resulting 2,4-D acid. inchem.org Amine salt formulations have low volatility. fao.orginchem.org The Henry's Law constant for 2,4-D is low, indicating a low tendency to partition from water to air. juniperpublishers.com Therefore, loss from aquatic systems due to volatilization is expected to be minimal.

Persistence and Dissipation in Surface and Sediment Waters

Transport Mechanisms in Runoff and Atmospheric Pathways

The movement of this compound from the application site into the wider environment is governed by its physical and chemical properties and various environmental factors. The primary transport mechanisms are surface runoff into water bodies and atmospheric movement through spray drift and, to a lesser extent, volatilization. juniperpublishers.comblm.gov Once applied, the this compound readily dissociates, releasing the 2,4-D anion, which is the primary form transported in the environment. juniperpublishers.comfao.org

Transport in Runoff

The transport of 2,4-D from treated areas via surface runoff is a potential pathway for entry into aquatic ecosystems. researchgate.netalligare.com However, studies indicate that the amount of 2,4-D lost to runoff is generally low. fao.orgnih.gov Runoff from soil treated with 2,4-D has been estimated to be between 0.01% and 1% of the amount applied. fao.org

Several factors influence the extent of runoff:

Soil Properties: The behavior of 2,4-D salts in soil is significantly affected by the soil's organic matter content and pH. fao.org Adsorption of the 2,4-D anion is stronger in soils with higher organic matter and lower pH, which reduces its availability for runoff. fao.orgnih.gov Consequently, sandy soils with low organic content are more prone to leaching and runoff. researchgate.net

Biodegradation: Rapid microbial degradation of 2,4-D in soil limits its persistence and the amount available for transport. fao.org This rapid breakdown generally prevents significant downward movement or prolonged availability for surface runoff under typical field conditions. fao.org

Land Use: Transport losses from forested areas are expected to be lower than from agricultural lands. This is attributed to factors like reduced surface runoff, greater adsorption to forest litter, and higher microbial activity in forest soils. juniperpublishers.com

Research has shown that while runoff can occur, the resulting concentrations in adjacent water bodies are often low. fao.org Models such as the Groundwater Loading Effects of Agricultural Management Systems (GLEAMS) are utilized to estimate the off-site transport of herbicides like 2,4-D in surface runoff. blm.gov

Interactive Data Table: Research Findings on 2,4-D Runoff

| Parameter | Finding | Source(s) |

| Percentage of Applied 2,4-D in Runoff | 0.01% to 1% | fao.org |

| Maximum Recorded Concentration in Runoff | Approximately 0.2 µg/L | fao.org |

| Primary Influencing Factors | Soil organic matter content, soil pH, biodegradation rate | fao.org |

| Mobility in Soil | High to very high mobility expected; average mobility of 0.72 (Rf units) across 14 soil types | nih.gov |

| Form in Runoff | Primarily the 2,4-D acid/anion, as salt and ester forms rapidly convert in water | juniperpublishers.comusda.gov |

Atmospheric Pathways

Atmospheric transport of 2,4-D occurs mainly through spray drift during application, with volatilization playing a minor role for the isopropanolamine salt formulation. juniperpublishers.com24d.info

Volatility: Volatility is the tendency of a substance to turn into a gas or vapor. Amine salt formulations of 2,4-D, including the isopropanolamine salt, are considered essentially non-volatile and have a much lower potential for vapor movement compared to the more volatile ester formulations. fao.org24d.infoinchem.org The use of amine salts can virtually eliminate vapor drift, which is the movement of the herbicide as a gas after application. inchem.org The low vapor pressure of the 2,4-D acid, to which the salt dissociates, further limits its volatilization from soil or water surfaces. juniperpublishers.com

Spray Drift: The primary atmospheric pathway for this compound is the physical movement of liquid spray droplets away from the target area during application. juniperpublishers.com24d.info The extent of spray drift is influenced by weather conditions and application techniques. 24d.info Key factors include:

Wind speed

Spray droplet size

Height of the spray boom above the ground 24d.info

Even small amounts of spray drift can potentially affect non-target, susceptible broadleaf plants. alligare.com To predict off-site movement, specialized models like AgDRIFT®, AERMOD, and CALPUFF are used to estimate transport from spray drift and wind-blown dust. blm.gov Due to their low volatility, amine salt formulations are often preferred in areas where susceptible crops are nearby. alligare.com

Interactive Data Table: Volatility of 2,4-D Formulations

| 2,4-D Formulation | Volatility Classification | Potential for Vapor Drift | Source(s) |

| Isopropanolamine (IPA) Salt | Low / Non-volatile | Low | fao.org24d.info |

| Dimethylamine (B145610) (DMA) Salt | Low / Non-volatile | Low | 24d.info |

| Ester Formulations (e.g., Butyl, Ethyl, Isopropyl) | High | High | fao.orginchem.org |

| Low-Volatile Ester Formulations (e.g., 2-ethylhexyl) | Low | Low | 24d.info |

Mechanisms of Action and Physiological Responses in Target Weeds

Auxin Mimicry and Hormonal Signal Transduction Disruption

2,4-D is classified as a synthetic auxin because it structurally and functionally resembles the natural plant hormone IAA. xtbg.ac.cnunl.edu This mimicry allows it to hijack the plant's natural auxin signaling pathways. xtbg.ac.cn In sensitive dicotyledonous weeds, this leads to a state of uncontrolled and disorganized growth, ultimately causing plant death. juniperpublishers.cominvasive.orgorst.edu The compound's persistence within the plant, compared to the rapid degradation of natural IAA, ensures a continuous and lethal overstimulation of auxin-responsive systems. nih.govresearchgate.net This disruption of hormonal signal transduction is the foundational event that triggers the cascade of lethal physiological responses in target weeds. xtbg.ac.cnnih.gov

Cellular and Subcellular Responses to 2,4-D Isopropanolamine Salt Exposure

The hormonal chaos induced by this compound manifests through a variety of destructive cellular and subcellular events. These responses are the direct result of the sustained auxin overstimulation that overwhelms the plant's normal regulatory processes.

Exposure to 2,4-D leads to uncontrolled cell division and elongation, particularly in the vascular tissues responsible for transporting water and nutrients. orst.eduorst.eduepa.gov While low concentrations of 2,4-D can mimic natural auxin's role in promoting cell division and elongation, the high, persistent concentrations from an herbicidal application cause this growth to become chaotic and unsustainable. juniperpublishers.comxtbg.ac.cnresearchgate.net This abnormal growth damages the vascular system, leading to symptoms like stem curling and twisting, and ultimately disrupts the plant's ability to function. xtbg.ac.cn Conversely, very high concentrations can paradoxically inhibit cell division and growth. juniperpublishers.cominvasive.org

A key effect of auxin overstimulation is an abnormal increase in cell wall plasticity. orst.eduppqs.gov.inresearchgate.net 2,4-D is believed to acidify the cell walls, which allows cells to elongate in an uncontrolled manner. juniperpublishers.cominvasive.org This process, combined with a stimulated biosynthesis of proteins, contributes to the disorganized growth that characterizes 2,4-D phytotoxicity. orst.eduppqs.gov.inregulations.gov The structural integrity of the plant's cells is compromised, contributing to the visible symptoms of herbicide damage and eventual death.

Beyond ethylene (B1197577), 2,4-D disrupts the balance of other stress-related hormones. nih.gov Research has shown that 2,4-D can induce the biosynthesis of abscisic acid (ABA), another hormone involved in stress responses like stomatal closure. nih.govresearchgate.net Interactions with jasmonic acid (JA) and salicylic (B10762653) acid (SA), key players in plant defense signaling, have also been observed, though the mechanisms are not as well-established. nih.gov This widespread hormonal crosstalk exacerbates the physiological stress on the plant, accelerating its decline. nih.gov

Perturbations in Cell Wall Plasticity and Biosynthesis

Molecular and Genomic Responses in Susceptible Plants

The physiological and cellular disruptions caused by 2,4-D are underpinned by significant changes at the molecular and genomic levels. The herbicide's primary action of mimicking auxin directly alters the expression of numerous genes that are normally regulated by this hormone.

Application of 2,4-D triggers substantial changes in the expression of early auxin-responsive genes, such as those encoding for Auxin/Indole-3-Acetic Acid (Aux/IAA) response factors. mdpi.com Studies comparing tolerant and susceptible red clover populations revealed that the susceptible variety ('Kenland') showed a much higher number of overexpressed genes at various time points after treatment compared to the more tolerant variety. mdpi.com

Furthermore, genes involved in the biosynthesis of stress hormones are also affected. The expression of genes encoding for ACC synthase (a key enzyme in ethylene production) and 9-cis-epoxycarotenoid dioxygenase (NCED), involved in ABA biosynthesis, generally increases following 2,4-D application. mdpi.com In zebrafish larvae, exposure to 2,4-D also resulted in differential regulation of genes related to detoxification and oxidative stress, such as gsr, cyp1a, and gstp1. nih.gov

Table 1: Changes in Gene Expression in Red Clover (Trifolium pratense L.) After 2,4-D Treatment This table presents a summary of findings from a comparative study on the differential expression of genes related to ethylene and abscisic acid (ABA) biosynthesis in two red clover populations ('UK2014' and 'Kenland') following exposure to 2,4-D. Data is based on research published in 2018. mdpi.com

| Gene Category | Number of Differentially Expressed Genes Detected | General Observation |

| ACC Synthase (Ethylene Biosynthesis) | 7 | Expression generally increased in both populations after 2,4-D application. |

| ACO (Ethylene Biosynthesis) | 5 | Expression generally increased in both populations after 2,4-D application. |

| NCED (ABA Biosynthesis) | 1 | Expression generally increased in both populations after 2,4-D application. |

This overstimulation and subsequent alteration of gene expression leads to the synthesis of excess proteins and enzymes that result in the catastrophic cellular and physiological effects observed in susceptible weeds. juniperpublishers.cominvasive.orgorst.edu

Transcriptomic and Proteomic Signatures of 2,4-D Exposure

Exposure of susceptible plants to 2,4-D triggers a cascade of molecular events that can be observed at the transcriptomic and proteomic levels. These changes underlie the physiological symptoms of herbicide phytotoxicity, such as epinasty and uncontrolled growth.

Transcriptomic Responses:

Transcriptome analysis of plants treated with 2,4-D reveals significant changes in gene expression, particularly those related to hormone signaling, stress responses, and metabolism. In Arabidopsis thaliana, transcriptomic analysis following 2,4-D treatment showed a reactive oxygen species (ROS)-related peroxisomal footprint in early responses, with mitochondria and chloroplasts becoming involved in later stages. researchgate.netnih.gov A key finding is the up-regulation of genes involved in auxin biosynthesis, metabolism, and signaling. nih.gov For instance, studies in lily have shown that 2,4-D application affects the expression of genes in the auxin signaling pathway, including transport inhibitor response 1 (TIR1), auxin/indole-3-acetic acid (Aux/IAA) proteins, auxin response factors (ARFs), Gretchen Hagen 3 (GH3) proteins, and small auxin-up RNAs (SAURs), which collectively promote cell division and differentiation. frontiersin.org

In the weed species Erigeron canadensis, application of synthetic auxin herbicides like 2,4-D led to the rapid up-regulation of hormone response genes and a widespread down-regulation of genes associated with photosynthesis. oup.com Similarly, in cotton, 2,4-D treatment resulted in the downregulation of photosynthesis-related genes, which is proposed to be a consequence of abscisic acid (ABA) accumulation. frontiersin.org The upregulation of NCED, a key enzyme in ABA biosynthesis, is considered a principal step in the mode of action for synthetic auxin herbicides. frontiersin.org

Research using the yeast Saccharomyces cerevisiae as a model organism has shown that 2,4-D exposure leads to the upregulation of a large number of genes involved in alternative carbon and nitrogen source metabolism, as well as those for amino acid uptake and biosynthesis. researchgate.net

Proteomic Responses:

Proteomic analyses complement transcriptomic data by revealing changes in the abundance of functional proteins. In yeast exposed to 2,4-D, proteomic studies identified increased levels of several key proteins. researchgate.net These include antioxidant enzymes and heat shock proteins, indicating a cellular stress response. researchgate.net Furthermore, enzymes involved in protein degradation, carbohydrate metabolism, and vacuolar H+-ATPase (V-ATPase) function were also found in higher amounts. researchgate.net The increased expression of amino acid biosynthetic enzymes at the proteome level correlates with a measured decrease in intracellular amino acid concentrations, suggesting a significant disruption of cellular homeostasis. researchgate.net

A combined transcriptomic and proteomic study on citrus fruit peel treated with 2,4-D revealed significant accumulation of proteins involved in stress responses (25% of identified proteins) and hormone metabolism and signal transduction (12%). oup.com

The following table summarizes key genes and proteins affected by 2,4-D exposure as identified in various studies.

Table 1: Selected Transcriptomic and Proteomic Changes Following 2,4-D Exposure

| Organism/Tissue | Molecule Type | Affected Genes/Proteins/Pathways | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Arabidopsis thaliana | Transcriptome | ROS-related peroxisomal genes | Early-stage upregulation | researchgate.netnih.gov |

| Arabidopsis thaliana | Transcriptome | Auxin biosynthesis & signaling genes | Upregulation | nih.gov |

| Erigeron canadensis | Transcriptome | Hormone response genes | Upregulation | oup.com |

| Erigeron canadensis | Transcriptome | Photosynthesis-related genes | Downregulation | oup.com |

| Lily (Lilium) | Transcriptome | Auxin signaling (TIRs, ARFs, Aux/IAAs) | Altered expression | frontiersin.org |

| Cotton (Gossypium) | Transcriptome | Photosynthesis-related genes | Downregulation | frontiersin.org |

| Cotton (Gossypium) | Transcriptome | NCED (ABA biosynthesis) | Upregulation | frontiersin.org |

| Citrus Fruit Peel | Proteome | Stress response proteins | Accumulation | oup.com |

| Citrus Fruit Peel | Proteome | Hormone metabolism proteins | Accumulation | oup.com |

| Yeast (S. cerevisiae) | Proteome | Antioxidant enzymes, Heat shock proteins | Increased abundance | researchgate.net |

Differential Absorption and Translocation in Plants (Roots vs. Foliage)

The effectiveness of this compound as a systemic herbicide depends on its absorption by the plant and subsequent translocation to its sites of action in the meristematic tissues. xtbg.ac.cnmt.govwikipedia.orgasmalldoseoftoxicology.orgbyjus.com The route of application—whether to the foliage or the soil—influences the primary site of absorption and the subsequent pattern of movement within the plant.

Foliar Absorption and Translocation:

When applied to the leaves, 2,4-D is absorbed through the foliage. pomais.com While stomata can provide a path for entry, the primary route is considered to be penetration of the cuticle. core.ac.uk Formulations with high lipid solubility, such as esters, penetrate the cuticle more readily, whereas water-soluble salt formulations like the isopropanolamine salt are often combined with an oil-based carrier to enhance foliar uptake. juniperpublishers.com Once absorbed into the leaf, 2,4-D is translocated throughout the plant, primarily via the phloem, following the source-to-sink pathway of photosynthates. core.ac.ukjuniperpublishers.com This moves the herbicide to areas of active growth, such as apical meristems, young leaves, and roots, where it accumulates and exerts its phytotoxic effects. mt.govwikipedia.orgorst.edu The speed of this downward movement is influenced by the plant's photosynthetic activity. uchicago.edu Studies have shown that after foliar application, a significant portion of the absorbed 2,4-D is translocated out of the treated leaf to other plant parts within hours to days. uchicago.edufrontiersin.org

Root Absorption and Translocation:

2,4-D salt formulations are readily absorbed by plant roots from the soil solution. juniperpublishers.comorst.edu After uptake by the roots, 2,4-D is primarily transported upward to the shoots and leaves via the xylem, moving with the transpiration stream. juniperpublishers.com While 2,4-D can be absorbed through the roots, foliar application is the more common method for post-emergent control of broadleaf weeds. beyondpesticides.orgquora.com The persistence and movement of 2,4-D in soil can be influenced by soil type, organic matter content, and pH. fao.org

Differential Efficacy and Resistance:

The differential between root and foliar absorption and translocation can contribute to variations in herbicide efficacy and the development of resistance. Research on ground ivy (Glechoma hederacea) populations revealed that a susceptible population absorbed 37% more foliarly-applied 2,4-D than a tolerant population. cambridge.orgresearchgate.net This susceptible population also translocated 42% more of the herbicide towards the apical meristem, largely due to the higher initial absorption. cambridge.orgresearchgate.net While differences were also noted with root exposure, the effect was less pronounced. cambridge.org

In some cases of herbicide resistance, the mechanism is not enhanced metabolism but reduced translocation. nih.govfrontiersin.org Studies on resistant wild radish (Raphanus raphanistrum) and corn poppy (Papaver rhoeas) have shown that 2,4-D is effectively "trapped" in the treated leaves, with impaired phloem loading and transport preventing it from reaching the target sites throughout the plant. nih.govfrontiersin.org This restricted movement is a key non-target site resistance mechanism. researchgate.net Conversely, studies in resistant common waterhemp (Amaranthus tuberculatus) found no significant differences in absorption or translocation compared to susceptible plants, indicating metabolism-based resistance in that species. unl.edu

The following table summarizes the key differences in absorption and translocation based on the application site.

Table 2: Comparison of Foliar vs. Root Application of 2,4-D Salts

| Characteristic | Foliar Application | Root Application | Reference(s) |

|---|---|---|---|

| Primary Absorption Site | Leaves (cuticle, stomata) | Roots | juniperpublishers.comorst.edu |

| Primary Translocation Pathway | Phloem (bidirectional, primarily downward) | Xylem (upward with transpiration stream) | core.ac.ukjuniperpublishers.com |

| Movement Pattern | Source-to-sink; accumulates in meristems (shoots and roots) | Moves from roots to shoots and leaves | juniperpublishers.comorst.edu |

| Formulation Preference | Ester forms penetrate more easily; salts often require adjuvants. | Salt forms are readily absorbed. | juniperpublishers.comorst.edu |

Ecological Impact on Non Target Organisms and Ecosystem Functions

Phytotoxicity to Non-Target Terrestrial Flora

As a selective herbicide, 2,4-D is designed to target broadleaf weeds; however, its effects are not strictly limited to pest species. unesp.br Non-target terrestrial plants can be exposed through mechanisms like spray drift, leading to unintended phytotoxicity. The salt forms of 2,4-D are primarily absorbed through the roots of plants. orst.eduresearchgate.net

The sensitivity of non-target plants to 2,4-D isopropanolamine salt varies considerably among species. Broadleaf plants are generally more susceptible than grasses. orst.edu Studies submitted to the U.S. Environmental Protection Agency (EPA) have evaluated the phytotoxicity of this compound on a range of non-target species to determine its potential for damage.

A non-target phytotoxicity study assessed the vegetative vigor of several crop species when exposed to this compound. epa.gov The tested species included both dicots (broadleaf plants) and monocots (grasses), providing insight into the spectrum of sensitivity.

Table 1: Non-Target Terrestrial Plant Species Tested for Phytotoxicity to this compound epa.gov

| Plant Category | Species Tested |

| Monocots | Wheat, Corn, Oats, Onion |

| Dicots | Soybean, Tomato, Cucumber, Radish, Sunflower, Carrot |

This table is for illustrative purposes based on tested species and does not present quantitative sensitivity data.

The selective action of 2,4-D, including its isopropanolamine salt, can alter the composition of plant communities. By suppressing or eliminating sensitive broadleaf species, the herbicide can favor the growth of tolerant grass species. This shift can lead to a reduction in local plant biodiversity. maxwellsci.com The off-target movement of herbicides like 2,4-D has resulted in documented impacts on plants in natural areas adjacent to treated fields. Such changes in the plant community can have cascading effects on the ecosystem, affecting wildlife that depends on those plants for food and habitat.

The herbicidal action of 2,4-D stems from its function as a synthetic auxin, a type of plant growth regulator. unesp.brusda.gov When absorbed by a sensitive plant, it mimics the natural growth hormone auxin, leading to uncontrolled and abnormal cell division and growth. unesp.brorst.edu This physiological disruption manifests in a variety of visible symptoms.

Sensitive broadleaf plants exposed to 2,4-D often exhibit morphological changes such as:

Epinasty: Twisting and curling of stems and petioles.

Leaf malformations: Cupping, crinkling, and parallel venation.

Stem swelling and cracking: Resulting from abnormal cell proliferation.

Tissue damage: Overstimulation of growth can damage the plant's vascular tissue. unesp.br

Ultimately, these disruptions in normal metabolic and growth processes interfere with the plant's ability to transport water and nutrients, leading to its death. unesp.br

Impact on Plant Community Structure and Biodiversity

Effects on Aquatic Biota

When this compound enters aquatic systems, either through runoff or direct application for aquatic weed control, it can affect a range of non-target aquatic organisms. The toxicity varies between different forms of 2,4-D, with salt formulations generally being less toxic to aquatic fauna than ester formulations. juniperpublishers.comepa.gov

The effect of 2,4-D salts on aquatic plants and algae is species-dependent. Some species are highly sensitive, while others are tolerant, which can lead to shifts in the aquatic plant community. usda.govwho.int For instance, certain green algae have shown growth inhibition at varying concentrations of 2,4-D. who.int The sensitivity of algae to 2,4-D salts can differ widely, with 5-day EC₅₀ values (the concentration that causes a 50% effect on a test population) for the dimethylamine (B145610) (DMA) salt ranging from 3.88 mg/L for the sensitive diatom Navicula pelliculosa to 156 mg/L for the tolerant blue-green alga Anabaena flos-aquae. usda.gov The isopropanolamine (IPA) salt has also been evaluated for its effects on algae. apvma.gov.au

Aquatic macrophytes (larger plants) also show a range of sensitivities. Duckweed (Lemna gibba) is one of the species affected by 2,4-D salts. orst.edu The use of 2,4-D for aquatic weed control can pose a risk to non-target aquatic plants, potentially altering the structure of the aquatic ecosystem. fao.org

Table 2: Acute Toxicity of 2,4-D Salts to Various Aquatic Plant and Algae Species

| Chemical Form | Species | Endpoint | Concentration (mg/L) | Reference |

| 2,4-D DMA Salt | Navicula pelliculosa (Diatom) | 5-day EC₅₀ | 3.88 | usda.gov |

| 2,4-D DMA Salt | Anabaena flos-aquae (Blue-green alga) | 5-day EC₅₀ | 156 | usda.gov |

| 2,4-D DMA Salt | Selenastrum capricornutum (Green alga) | EC₅₀ | 51.2 | orst.edujuniperpublishers.com |

| 2,4-D DMA Salt | Lemna gibba (Duckweed) | 14-day EC₅₀ | 0.58 | fao.org |

Aquatic invertebrates are a crucial component of freshwater ecosystems, serving as a food source for fish and other organisms. Studies have been conducted on various invertebrate species, including Daphnia magna, to assess the toxicity of 2,4-D salts. fao.org Generally, salt and acid forms of 2,4-D are less toxic to aquatic invertebrates than ester forms. juniperpublishers.comepa.gov

The acute toxicity (48-hour LC₅₀) of 2,4-D salts to Daphnia magna can range significantly. fao.org For the 2,4-D isopropanolamine (IPA) salt specifically, the acute toxicity to marine invertebrates has been measured, with an LC₅₀ value of 49.6 mg ae/L. epa.gov In a study evaluating colonization behavior, Daphnia magna did not move into zones with the highest concentrations of 2,4-D, indicating a potential for habitat avoidance. nih.gov

Table 3: Acute Toxicity of 2,4-D Salts to Aquatic Invertebrates

| Chemical Form | Species | Endpoint | Concentration (mg ae/L) | Reference |

| This compound | Marine Invertebrates | LC₅₀ | 49.6 | epa.gov |

| 2,4-D DMA Salt | Daphnia magna | 48-hour LC₅₀ | 184 | fao.org |

| 2,4-D Acid | Daphnia magna | 21-day LC₅₀ | 235 | orst.edujuniperpublishers.com |

Table of Compound Names

| Common Name/Abbreviation | Chemical Name |

| 2,4-D | 2,4-Dichlorophenoxyacetic acid |

| This compound | 2,4-Dichlorophenoxyacetic acid, isopropanolamine salt |

| 2,4-D DMA Salt | 2,4-Dichlorophenoxyacetic acid, dimethylamine salt |

| 2,4-D DEA Salt | 2,4-Dichlorophenoxyacetic acid, diethanolamine (B148213) salt |

| 2,4-D TIPA Salt | 2,4-Dichlorophenoxyacetic acid, tri-isopropanolamine salt |

| 2,4-D Ethylhexyl Ester | 2,4-Dichlorophenoxyacetic acid, 2-ethylhexyl ester |

| 2,4-D Butoxyethyl Ester | 2,4-Dichlorophenoxyacetic acid, butoxyethyl ester |

Sensitivity of Fish and Amphibian Species (Ecological Context)

The toxicity of 2,4-D formulations to aquatic life, including fish and amphibians, varies considerably depending on the specific chemical form (acid, salt, or ester) and the species being tested. fao.org Generally, the ester forms of 2,4-D are more toxic to fish and aquatic invertebrates than the acid or salt forms. fao.orgjuniperpublishers.comepa.gov The salt forms, such as isopropanolamine, are highly soluble in water and dissociate to the 2,4-D acid, which is the primary form organisms are exposed to in the aquatic environment. ppqs.gov.inwaterquality.gov.au

The acute toxicity, typically measured as the 96-hour median lethal concentration (LC50), for fish exposed to various 2,4-D salts can range widely. For instance, typical 96-hour LC50 values for adult fish exposed to the diethanolamine (DEA) salt range from 250 to 500 mg active ingredient per liter (mg a.i./L). fao.org Studies on the isopropylamine (B41738) (IPA) salt, which is structurally similar to the isopropanolamine salt, have also been evaluated. fao.org

For amphibians, the larval stage is often the most sensitive to aquatic contaminants. The 96-hour LC50 values for frog and toad tadpoles exposed to 2,4-D salts can be quite high, with values for the dimethylamine (DMA) salt reaching up to 477 mg/L. fao.org More broadly, 96-hour LC50 concentrations for several amphibian larvae species have been reported to exceed 100 mg/L for various amine salt forms, leading to a classification of practically non-toxic for these forms. juniperpublishers.com Environmental factors such as water temperature and pH can modify the toxicity of 2,4-D formulations. For example, the toxicity of 2,4-D to the common carp (B13450389) (Cyprinus carpio) was observed to double for every 10°C increase in temperature. waterquality.gov.au

Toxicity of 2,4-D Salts to Select Fish and Amphibian Species

| Species | 2,4-D Form | Exposure Duration | Toxicity Value (LC50) | Reference |

|---|---|---|---|---|

| Various Fish Species (e.g., Oncorhynchus, Lepomis) | Diethanolamine (DEA) Salt | 96 hours | 250 - 500 mg a.i./L | fao.org |

| Frog and Toad Tadpoles | Dimethylamine (DMA) Salt | 96 hours | 477 mg/L | fao.org |

| Various Amphibian Larvae | Amine Salt Forms | 96 hours | >100 mg/L | juniperpublishers.com |

| Fathead Minnow (Pimephales promelas) | Diethyl Amine Salt | 96 hours | Less toxic at pH 8.5 vs 6.5 | waterquality.gov.au |

Influence on Soil Microbial Communities and Biogeochemical Cycles

Soil microorganisms are fundamental to maintaining soil health and fertility through their roles in decomposition, nutrient cycling, and soil structure formation. The application of herbicides like this compound can influence these microbial communities and the biogeochemical processes they mediate. mdpi.com The primary route of 2,4-D degradation in soil is through microbial activity, with a typical half-life of 3 to 10 days under favorable conditions. fao.orgjuniperpublishers.com

Soil enzymes are critical catalysts for the decomposition of organic matter and the cycling of nutrients. The effects of 2,4-D on these enzymes can indicate broader impacts on soil function. Research has shown that 2,4-D can have varied effects on soil enzyme activities. Some studies have found that 2,4-D can inhibit phosphatase activity in the soil. mdpi.com Conversely, a field study on maize resistant to both glyphosate (B1671968) and 2,4-D found that the application of a 2,4-D and glyphosate mixture resulted in slightly higher activities of beta-glucosidase, cellobiohydrolase, and phosphatase shortly after one application, though these effects were not consistent over time or observed in the rhizosphere. mdpi.comresearchgate.net The study concluded that at standard application rates, the impact on soil microbial enzyme activities is likely not adverse, with soil organic matter content being a more significant influencing factor. mdpi.comresearchgate.net

The application of 2,4-D can act as a selective pressure on soil microbial communities, potentially altering their composition and function. mdpi.comnih.gov Studies have shown that while general populations of aerobic bacteria, actinomycetes, and fungi may not be significantly affected at concentrations of 25 ppm, higher application rates can cause reductions. fao.org For example, one study noted that the application of the DMA salt at a rate equivalent to 0.95 kg/ha led to reductions in populations of soil bacteria, fungi, and actinomycetes, although the effect was less pronounced than that of an ester formulation. fao.org

Summary of 2,4-D Effects on Soil Microbial Communities

| Microbial Parameter | Observed Effect | Influencing Factors | Reference |

|---|---|---|---|

| Enzyme Activity (e.g., Phosphatase) | Inhibition or slight, temporary stimulation | Herbicide concentration, soil organic matter | mdpi.com |

| Microbial Populations (General) | Temporary reductions at some application rates | 2,4-D formulation (salts vs. esters), application rate | fao.org |

| Community Composition | Reduced diversity at high concentrations | Concentration-dependent | nih.gov |

| Degrader Populations (e.g., Burkholderia) | Enrichment and selection | Presence of catabolic genes, herbicide concentration | nih.gov |

Effects on Microbial Respiration and Nutrient Cycling

Effects on Non-Target Terrestrial Invertebrates (e.g., Arthropods, Earthworms)

Terrestrial invertebrates, including crucial ecosystem engineers like earthworms and beneficial arthropods, can be exposed to this compound through direct contact with treated vegetation and soil. The risk to these organisms is generally considered low to moderate, depending on the species and the specific 2,4-D formulation. fao.orgjuniperpublishers.com

For earthworms (Eisenia fetida), the 14-day LC50 for the 2,4-D DMA salt was determined to be 350 mg/kg of soil, with no mortality observed at concentrations of 100 mg a.i./kg or less. fao.org This indicates a relatively low acute toxicity to earthworms from soil exposure to amine salts of 2,4-D.

The impact on arthropods varies. For honeybees (Apis mellifera), 2,4-D is considered practically non-toxic, with a 24-hour LC50 estimated to be between 104 and 115 micrograms per bee. juniperpublishers.com Field studies have shown that application of 2,4-D did not significantly affect populations of beneficial ground-dwelling arthropods such as staphylinids (rove beetles), carabids (ground beetles), or spiders over a 20-month observation period. fao.org However, some invertebrates may be more sensitive. For instance, mortality in adult millipedes exposed to a high rate of 2,4-D (33.6 kg/ha ) was observed within the first day. fao.org

Toxicity of 2,4-D Formulations to Terrestrial Invertebrates

| Organism | 2,4-D Form | Endpoint | Toxicity Value | Reference |

|---|---|---|---|---|

| Earthworm (Eisenia fetida) | Dimethylamine (DMA) Salt | 14-day LC50 (soil) | 350 mg/kg | fao.org |

| Honeybee (Apis mellifera) | Unspecified | 24-hour LC50 | 104 - 115 µg/bee | juniperpublishers.com |

| Staphylinids, Carabids, Spiders | Unspecified | Field Observation | No significant effect at 1.25 kg a.i./ha | fao.org |

| Adult Millipedes | Unspecified | Mortality | >50% mortality by day 7 at 33.6 kg/ha | fao.org |

Herbicide Resistance Evolution and Management Strategies

Global Incidence and Spread of 2,4-D Resistance in Weed Biotypes

The first documented case of resistance to a synthetic auxin herbicide occurred in 1957 with a biotype of wild carrot (Daucus carota) in Canada and spreading dayflower (Commelina diffusa) in Hawaii. mdpi.comnih.govresearchgate.net Since then, the number of weed species evolving resistance to 2,4-D and other synthetic auxins has steadily increased. researchgate.netpesticidestewardship.org As of 2017, resistance to synthetic auxin herbicides had been reported in numerous weed species globally. hracglobal.com By 2020, reports indicated that 41 weed species in 22 countries had developed resistance to this herbicide class. mdpi.com

The emergence of resistant biotypes is not isolated to one region but is a worldwide phenomenon, with significant cases in North America, Europe, Australia, and South America. mdpi.comhracglobal.comcwss.in Economically significant weeds that have developed 2,4-D resistance include species like corn poppy (Papaver rhoeas) in Europe, wild radish (Raphanus raphanistrum) in Australia, and kochia (Bassia scoparia) in North America. hracglobal.comfrontiersin.org The global spread is driven by the continuous selection pressure from herbicide applications, which allows naturally occurring resistant individuals to survive and reproduce. researchgate.net

Interactive Data Table: Documented Cases of 2,4-D Resistant Weed Biotypes (Note: This table provides examples and is not an exhaustive list of all resistant species or locations.)

| Weed Species | Scientific Name | Location(s) of Reported Resistance |

|---|---|---|

| Wild Carrot | Daucus carota | Canada, United States nih.govcwss.in |

| Corn Poppy | Papaver rhoeas | Spain cwss.infrontiersin.org |

| Wild Radish | Raphanus raphanistrum | Australia hracglobal.comoup.com |

| Prickly Lettuce | Lactuca serriola | United States hracglobal.com |

| Kochia | Bassia scoparia | Canada, United States hracglobal.com |

| Slender-flowered thistle | Carduus acanthoides | Argentina nih.gov |

| Smooth pigweed | Amaranthus hybridus | Argentina mdpi.com |

| Horseweed | Conyza canadensis | Hungary mdpi.com |

| Hairy fleabane | Conyza sumatrensis | France mdpi.com |

| Santa Maria feverfew | Parthenium hysterophorus | Dominican Republic mdpi.com |

Molecular and Physiological Mechanisms of Resistance

Weed resistance to 2,4-D arises from heritable biological changes that allow plants to survive an herbicide application that would normally be lethal. These adaptations are broadly classified as non-target-site resistance (NTSR) and target-site resistance (TSR). nih.govnih.gov

A key mechanism of non-target-site resistance is the reduced ability of the herbicide to reach its site of action within the plant. oup.com In several 2,4-D resistant weed biotypes, including wild radish (Raphanus raphanistrum), researchers have identified impaired translocation as the primary resistance mechanism. nih.govhracglobal.comoup.com While the herbicide is absorbed into the leaf, its movement through the phloem to the meristematic tissues—where it exerts its herbicidal effects—is significantly restricted. mdpi.comnih.gov This "trapping" of 2,4-D in the treated leaves prevents it from reaching lethal concentrations at its target sites. nih.gov Studies suggest this may be due to alterations in cellular transport proteins, such as ABCB-type transporters, which are involved in moving auxins long distances within the plant. oup.com

Another prevalent non-target-site resistance mechanism is the rapid metabolic detoxification of the herbicide. nih.govresearchgate.net Resistant plants can possess enzymatic systems that quickly break down 2,4-D into non-toxic forms. researchgate.net A major family of enzymes implicated in this process is the cytochrome P450 monooxygenases (P450s). frontiersin.orgnih.gov These enzymes can hydroxylate the 2,4-D molecule, a Phase I reaction that prepares it for further degradation or conjugation (Phase II), ultimately rendering it harmless. frontiersin.org Enhanced metabolism mediated by P450s has been confirmed as a resistance mechanism in multiple weed species, including Palmer amaranth (B1665344) (Amaranthus palmeri), corn poppy (Papaver rhoeas), and certain Conyza species. mdpi.comfrontiersin.orgcambridge.org The involvement of P450s is often demonstrated in studies where applying a P450 inhibitor, such as malathion, restores the susceptibility of the resistant plants to 2,4-D. mdpi.comfrontiersin.orgcambridge.org

Target-site resistance (TSR) involves genetic mutations that alter the herbicide's target protein, reducing its binding affinity. The primary targets for synthetic auxins like 2,4-D are auxin receptor proteins, specifically the F-box proteins of the TIR1/AFB family, which are part of a larger receptor complex. nih.gov A mutation in the gene encoding one of these proteins could prevent 2,4-D from binding effectively, thus conferring resistance. nih.gov

While TSR is a common resistance mechanism for other herbicide classes, it has been considered less common for synthetic auxins, partly due to the complexity of the auxin signaling pathway which involves multiple protein families. mdpi.comresearchgate.net However, research confirms that this mechanism is possible; for example, a mutation in the AUX1 auxin influx carrier was found to confer resistance to 2,4-D. hracglobal.com While mutations in the primary auxin receptors (TIR1/AFB) that confer resistance to 2,4-D in field-evolved weed populations have been elusive, research continues to explore their potential role. hracglobal.comnih.gov

Enhanced Herbicide Metabolism (e.g., Cytochrome P450 Involvement)

Academic Approaches to Resistance Mitigation

To combat the growing problem of herbicide resistance, researchers and agronomists advocate for a shift away from reliance on a single herbicide or mode of action. samipubco.comcroplife.org.au The primary academic approach is the promotion of Integrated Weed Management (IWM). far.org.nzillinois.edu

Integrated Weed Management is a comprehensive system that combines multiple tactics to manage weed populations, reduce selection pressure for resistance, and ensure long-term agricultural sustainability. croplife.org.auillinois.edugrowiwm.org IWM is not about eliminating herbicides but rather using them more judiciously as part of a larger strategy. croplife.org.auillinois.edu

Key IWM strategies to mitigate 2,4-D resistance include:

Diversifying Herbicide Use: The most critical tactic is to rotate herbicides with different modes of action and to use tank-mixtures of multiple effective herbicides. croplife.org.augrowiwm.org This makes it less likely that a weed will evolve resistance to all chemistries simultaneously.

Cultural Practices: These practices aim to make the crop more competitive against weeds. illinois.educanolacouncil.org Tactics include using higher seeding rates, selecting competitive crop varieties, narrowing row spacing for quicker canopy closure, and optimizing planting dates. canolacouncil.org A diverse crop rotation itself is a powerful tool, as it disrupts weed life cycles and allows for different herbicide options year to year. canolacouncil.org

Mechanical and Physical Control: Tillage, cultivation, and hand-weeding can be integrated into the management plan to control weeds that escape chemical applications. illinois.edugrowiwm.org

Harvest Weed Seed Control (HWSC): This involves various methods at harvest time to capture and destroy weed seeds, preventing them from entering the soil seed bank. canolacouncil.org

Prevention and Scouting: Preventing the introduction of new weed seeds by cleaning equipment is a fundamental first step. illinois.edu Regular field scouting is crucial to identify resistant patches early so they can be managed before they spread. samipubco.comillinois.edu

By combining these varied strategies, growers can reduce their reliance on 2,4-D alone, which lowers the selection pressure and delays the evolution of resistance. samipubco.comcroplife.org.auillinois.edu

Cropping System Diversification and Herbicide Rotation

The evolution of herbicide resistance is a significant challenge in modern agriculture, driven by the repeated use of herbicides with the same mode of action. This intense selection pressure allows naturally occurring resistant weed biotypes to survive, reproduce, and eventually dominate the weed population. apvma.gov.au Management strategies that diversify selection pressures are crucial for delaying the evolution of resistance to herbicides such as 2,4-D isopropanolamine salt. Cropping system diversification and herbicide rotation are two of the most effective cultural practices within an Integrated Weed Management (IWM) framework to achieve this. ontario.calinuxcrop.com

Cropping System Diversification

Diversifying cropping systems involves moving away from monocultures or simple rotations to more complex sequences of crops. This can include rotating between warm-season and cool-season crops, alternating between different crop types (e.g., cereals, oilseeds, legumes), and incorporating cover crops. mdpi.com Such diversification creates a dynamic environment that is less favorable for the proliferation of specific weed species. For example, a rotation that includes crops with different planting and harvesting dates can disrupt the germination and seed-setting windows of weeds adapted to a single crop cycle. oregonstate.edu

Research has demonstrated the tangible benefits of crop rotation in weed management. A meta-analysis of 54 studies revealed that crop rotation can lead to a 49% reduction in weed density compared to monoculture systems. mdpi.com More diverse rotations are associated with better control of problematic weeds, requiring fewer herbicide applications and reducing the selection pressure for resistance. ocl-journal.org

Herbicide Rotation

Herbicide rotation is a planned sequence of applying herbicides with different sites of action (SOA) over a series of growing seasons. oregonstate.edunumberanalytics.com The primary goal is to prevent the selection of weeds resistant to a single herbicide group, such as the Group 4 synthetic auxins to which 2,4-D belongs. croplife.org.aufbn.com When a weed population is exposed to different herbicidal pressures, a biotype resistant to one SOA is likely to be controlled by an herbicide with a different SOA. ontario.ca

For a rotation to be effective, it is critical to use herbicides that are effective against the target weeds and to understand their respective SOA groups. growiwm.org Simply rotating crops may not be sufficient to prevent resistance if herbicides from the same SOA group are used across the different crops. oregonstate.edu Therefore, a successful herbicide rotation plan is closely integrated with the crop rotation plan, ensuring a diversity of both crops and herbicide mechanisms. numberanalytics.com

Research Findings on Diversification and Rotation

Long-term field studies provide clear evidence of the efficacy of diversified weed management strategies in mitigating the risks associated with over-reliance on a single herbicide. A multi-year study in a corn-soybean rotation system compared the effects of a 2,4-D-reliant herbicide program with more diversified strategies that incorporated a greater number of herbicide sites of action.

The study found that the 2,4-D-reliant strategy, which used only three SOAs, resulted in higher weed densities and increased species richness over time. cambridge.org In contrast, the more diversified strategies, which utilized six or more SOAs and included residual herbicides, achieved a 52% or greater reduction in total weed densities by the end of the study. cambridge.org Furthermore, the less diversified systems experienced a negative impact on crop yield, with corn grain yield being at least 7% lower in the 2,4-D-reliant and a less-diversified 2,4-D treatment compared to the fully diversified strategy. cambridge.org

| Herbicide Strategy | Number of Herbicide Sites of Action (SOA) Used | Observed Outcome on Weed Population | Impact on Corn Grain Yield |

|---|---|---|---|

| 2,4-D-Reliant | 3 | Higher total weed densities and increased species richness over 7 years. cambridge.org | Reduced by at least 7% compared to the fully diversified strategy. cambridge.org |

| Diversified 2,4-D | 4 (including soil residual herbicides in corn only) | Higher species richness in the soil seedbank compared to fully diversified strategies. cambridge.org | Reduced by at least 7% compared to the fully diversified strategy. cambridge.org |

| Fully Diversified | 6+ (including residual herbicides every year) | Achieved a 52% or greater reduction in total weed densities by the end of the study. cambridge.org | Highest observed grain yield. |

Modeling studies further corroborate these findings. Simulations using the ALOMYSYS weed dynamics model evaluated the effect of crop rotation diversity on the control of blackgrass (Alopecurus myosuroides), a problematic weed in European cereal production. The model showed that more diverse rotations significantly improved weed control and reduced the need for herbicides.

| Rotation Strategy | Typical Crops | Simulated Blackgrass Density | Herbicide Requirement | Importance of Optimal Spraying Conditions |

|---|---|---|---|---|

| Simplified Winter Rotation | Winter Oilseed Rape, Winter Wheat, Winter Barley | High infestation levels (e.g., >300 plants/m²). ocl-journal.org | High frequency and rates required. ocl-journal.org | High. ocl-journal.org |

| Diversified Rotation | Winter Wheat, Winter Barley, Spring Pea, Oilseed Rape | Significantly lower infestation levels. ocl-journal.org | Reduced frequency and rates necessary. ocl-journal.org | Low; less susceptible to sub-optimal conditions. ocl-journal.org |

Advanced Analytical Methodologies for 2,4 D Isopropanolamine Salt and Its Metabolites

Sample Preparation Techniques for Complex Environmental Matrices (Soil, Water, Plant Tissues)

Effective sample preparation is paramount for isolating 2,4-D and its metabolites from complex matrices like soil, water, and plant tissues, while removing interfering substances. The choice of technique depends on the matrix type, the target analyte's concentration, and the subsequent analytical method.

Water Samples: For aqueous matrices, solid-phase extraction (SPE) is a widely used technique for the pre-concentration and cleanup of 2,4-D. deswater.com Various sorbents, such as C18, are employed to adsorb the analyte from the water sample. The analyte is then eluted with a small volume of an organic solvent. Another method is salting-out assisted liquid-liquid extraction (SALLE), where a salt is added to the aqueous sample to enhance the transfer of 2,4-D into an extraction solvent like acetonitrile (B52724). deswater.com This method involves optimizing parameters such as pH, solvent volume, and salt concentration to achieve high extraction efficiency. deswater.com For instance, adjusting the sample to pH 2 helps in protonating the 2,4-D acid, making it more extractable into the organic phase. deswater.com

Soil and Sediment: Extraction from soil and sediment often requires more rigorous methods. Techniques include sonication-assisted solvent extraction, where soil samples are treated with solvents like dichloromethane (B109758) after acidification. nih.govresearchgate.net A modified Soxhlet extraction using acetonitrile has also been developed, which reduces solvent consumption and extraction time. oup.com The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is increasingly adapted for soil analysis. This involves an initial extraction with an acidified organic solvent (e.g., acetonitrile with formic or acetic acid), followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium acetate (B1210297) to separate the analyte into the organic layer. epa.gov

Plant Tissues: Analyzing 2,4-D in plant tissues like corn and soybean often requires a hydrolysis step to release conjugated residues. tdl.org Alkaline hydrolysis with sodium hydroxide (B78521) is used to convert all forms of 2,4-D, including the isopropanolamine salt and any esters, into a common salt form. tdl.org The pH is then adjusted to convert the salt to the free acid, which is subsequently extracted using acidified acetonitrile in a QuEChERS-based procedure. tdl.org This ensures a comprehensive measurement of the total 2,4-D residue.

A summary of common sample preparation techniques is provided in the table below.

| Matrix | Technique | Principle | Key Steps |

| Water | Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent and then eluted with a solvent. | Sample loading, washing, elution. |

| Salting-Out Assisted LLE (SALLE) | Salt addition increases the partitioning of the analyte into the organic solvent. | pH adjustment, addition of extraction solvent and salt, phase separation. deswater.com | |

| Soil | Sonication-Assisted Extraction | Ultrasound energy enhances the extraction of the analyte into a solvent. | Acidification, addition of solvent (e.g., dichloromethane), sonication. nih.govresearchgate.net |

| QuEChERS | Extraction with an organic solvent followed by a salting-out step for cleanup. | Extraction with acidified acetonitrile, partitioning with MgSO₄/NaCl. | |

| Plant Tissues | QuEChERS with Hydrolysis | Alkaline hydrolysis releases conjugated forms of 2,4-D before extraction. | Alkaline hydrolysis (NaOH), acidification (H₂SO₄), extraction with acetonitrile. tdl.org |

Chromatographic Separation and Detection Technologies

Following sample preparation, chromatographic techniques are employed to separate the analyte of interest from other components in the extract, allowing for precise detection and quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used tool for the analysis of 2,4-D. tdl.org Its high sensitivity and selectivity make it ideal for detecting trace levels of the herbicide in complex environmental and biological samples. The technique typically uses a reversed-phase liquid chromatography column for separation, followed by detection using a mass spectrometer, often in the negative electrospray ionization (ESI) mode, which is well-suited for acidic compounds like 2,4-D. tdl.org

LC-MS/MS allows for the simultaneous analysis of 2,4-D and its metabolites, such as 2,4-DCP. epa.gov The use of multiple reaction monitoring (MRM) enhances specificity, where a specific precursor ion is selected and fragmented to produce characteristic product ions, creating a unique signature for the target analyte. This minimizes the risk of false positives from matrix interferences. epa.gov

Gas chromatography (GC) is another established technique for pesticide analysis. However, because 2,4-D is a polar and non-volatile carboxylic acid, it requires a derivatization step to convert it into a more volatile and thermally stable form, such as a methyl or chloroethyl ester, before it can be analyzed by GC. researchgate.netnih.gov Common derivatizing agents include diazomethane (B1218177) or, as a safer alternative, boron trichloride/2-chloroethanol (BCl₃/2-chloroethanol). nih.gov

Once derivatized, the compound can be separated on a GC column and detected using either an electron capture detector (ECD), which is highly sensitive to halogenated compounds like the 2,4-D ester, or a mass spectrometer (MS) for definitive identification. nih.govepa.gov GC-MS provides structural information that confirms the identity of the analyte, which is crucial for regulatory purposes. nih.gov

Immunoassays offer a rapid, cost-effective, and portable alternative for screening large numbers of samples for the presence of 2,4-D. These methods are based on the specific binding between an antibody and the target antigen (2,4-D).

Common formats include:

Enzyme-Linked Immunosorbent Assay (ELISA): This is a plate-based assay where 2,4-D in a sample competes with a labeled 2,4-D conjugate for a limited number of antibody binding sites. goldstandarddiagnostics.us The resulting signal, often colorimetric, is inversely proportional to the concentration of 2,4-D in the sample. goldstandarddiagnostics.us

Fluorescence Polarization Immunoassay (FPIA): This is a homogeneous assay (requiring no separation steps) where a fluorescently labeled 2,4-D tracer competes with the analyte for antibody binding sites. mdpi.comnih.gov The change in fluorescence polarization upon binding provides a measure of the 2,4-D concentration. mdpi.comnih.gov

Chemiluminescence Immunoassay: These assays use labels, such as gold nanoparticles, that catalyze a light-producing reaction. rsc.org The intensity of the chemiluminescence signal can be related to the analyte concentration, offering high sensitivity. rsc.org

While these techniques are excellent for rapid screening, positive results are typically confirmed using chromatographic methods like LC-MS/MS or GC-MS. goldstandarddiagnostics.us

Gas Chromatography-Mass Spectrometry (GC-MS/ECD)

Method Validation, Quality Assurance, and Quantification in Environmental Research

To ensure the reliability and accuracy of analytical data, methods for quantifying 2,4-D must be rigorously validated. Method validation establishes the performance characteristics of the entire analytical procedure. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a given range. It is typically assessed by a calibration curve with a high correlation coefficient (r² > 0.99). deswater.com

Accuracy: The closeness of the measured value to the true value, often determined through recovery studies on spiked samples. Recoveries are generally expected to be within 70-120%. epa.gov

Precision: The degree of agreement among a series of measurements. It is expressed as the relative standard deviation (RSD) of replicate measurements, with values typically required to be ≤20%. deswater.com

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.govresearchgate.net

The table below presents a summary of validation parameters from various studies on 2,4-D analysis.

| Method | Matrix | LOQ | LOD | Recovery (%) | RSD (%) | Reference |

| SALLE-HPLC-UV | Water | 0.01 µg/L | 0.004 µg/L | 96 - 115 | < 7 | deswater.com |

| LC-MS/MS | Soybean, Corn | 10 ng/g | - | 86 - 107 | < 10 | tdl.org |

| HPLC-UV | Soil | 0.1 mg/kg | 0.03 mg/kg | 85 - 111 | - | nih.govresearchgate.net |

| Modified Soxhlet-HPLC | Soil | 0.010 ppm (spiked) | 0.005 ppm (spiked) | 85 - 100 | - | oup.com |

| LC-MS/MS | Water | 0.10 µg/L | 0.03 µg/L | 74 - 146 (at LOD) | - | epa.gov |

Quality assurance (QA) involves implementing procedures such as the analysis of blanks, duplicates, and certified reference materials to ensure that the method remains in control during routine analysis.

Analysis of Transformation Products (e.g., 2,4-DCP)

In the environment, 2,4-D can degrade into various transformation products, with 2,4-dichlorophenol (B122985) (2,4-DCP) being a major and environmentally significant metabolite. nih.govresearchgate.net Analytical methods are often designed to simultaneously extract and measure both the parent compound and its key metabolites.

For example, a method developed for soil samples allows for the simultaneous determination of 2,4-D and 2,4-DCP using sonication-assisted extraction with dichloromethane followed by HPLC-UV analysis. nih.govresearchgate.net Similarly, LC-MS/MS and GC-MS methods for water and soil have been validated for the concurrent analysis of 2,4-D, 2,4-DCP, and other related compounds like 4-chlorophenol (B41353) (4-CP) and 2,4-dichloroanisole (B165449) (2,4-DCA). epa.govfao.org The ability to monitor these transformation products is crucial for a complete understanding of the environmental fate and potential risks associated with the use of 2,4-D.

Regulatory Science and Environmental Risk Assessment Frameworks

Scientific Basis for Environmental Exposure Assessment of 2,4-D Isopropanolamine Salt